Benzyl 3,3-difluoro-1,6-diazaspiro[3.5]nonane-1-carboxylate hydrochloride
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Overview
Description
Benzyl 3,3-difluoro-1,6-diazaspiro[3.5]nonane-1-carboxylate hydrochloride is a synthetic organic compound known for its unique spirocyclic structure. This compound features a spiro junction where a diazaspiro nonane ring is fused with a benzyl group, and it contains two fluorine atoms at the 3,3-positions. The hydrochloride salt form enhances its solubility in aqueous solutions, making it useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3,3-difluoro-1,6-diazaspiro[3.5]nonane-1-carboxylate hydrochloride typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diaza precursor and a difluorinated reagent. This step often requires a base such as sodium hydride or potassium carbonate to facilitate the cyclization.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction. Benzyl chloride or benzyl bromide can be used as the benzylating agents in the presence of a base like sodium hydroxide.
Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by treating it with hydrochloric acid in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield and purity. Continuous flow reactors might be employed to ensure consistent reaction conditions and efficient heat transfer. Solvent recovery and recycling systems would be integrated to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the diazaspiro nonane ring, potentially reducing any imine or nitrile functionalities present.
Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Reduced diazaspiro nonane derivatives.
Substitution: Various nucleophile-substituted derivatives.
Scientific Research Applications
Benzyl 3,3-difluoro-1,6-diazaspiro[3.5]nonane-1-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding in biochemical assays.
Industry: Used in the development of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism by which Benzyl 3,3-difluoro-1,6-diazaspiro[3.5]nonane-1-carboxylate hydrochloride exerts its effects depends on its application:
Molecular Targets: It may interact with specific enzymes or receptors, altering their activity. For example, it could inhibit or activate enzymes involved in metabolic pathways.
Pathways Involved: The compound could modulate signaling pathways, particularly those involving neurotransmitters if used in neurological research.
Comparison with Similar Compounds
Similar Compounds
Benzyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-1-carboxylate: Similar spirocyclic structure but with a different ring size.
Benzyl 3,3-difluoro-1,6-diazaspiro[4.5]decane-1-carboxylate: Larger spirocyclic ring, potentially different biological activity.
Uniqueness
Benzyl 3,3-difluoro-1,6-diazaspiro[3.5]nonane-1-carboxylate hydrochloride is unique due to its specific ring size and the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological interactions compared to other spirocyclic compounds.
This detailed overview should provide a comprehensive understanding of Benzyl 3,3-difluoro-1,6-diazaspiro[35]nonane-1-carboxylate hydrochloride, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
benzyl (4S)-3,3-difluoro-1,8-diazaspiro[3.5]nonane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N2O2.ClH/c16-15(17)11-19(14(15)7-4-8-18-10-14)13(20)21-9-12-5-2-1-3-6-12;/h1-3,5-6,18H,4,7-11H2;1H/t14-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJKBSNWVMNAMI-UQKRIMTDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC1)C(CN2C(=O)OCC3=CC=CC=C3)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]2(CNC1)C(CN2C(=O)OCC3=CC=CC=C3)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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